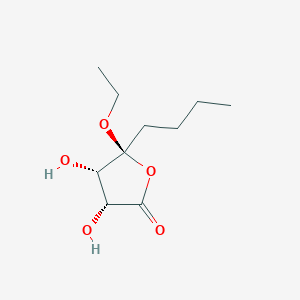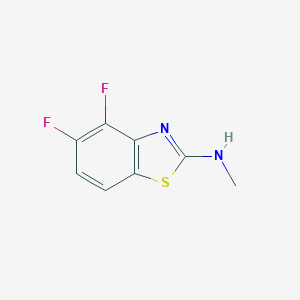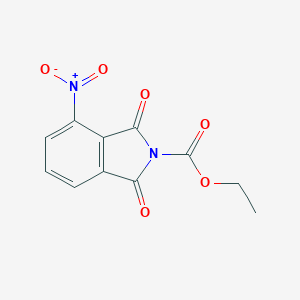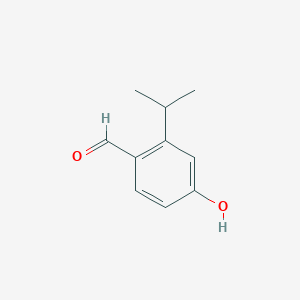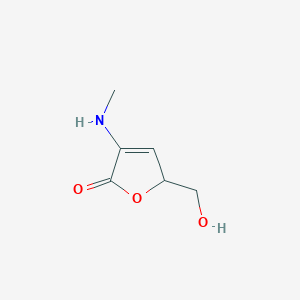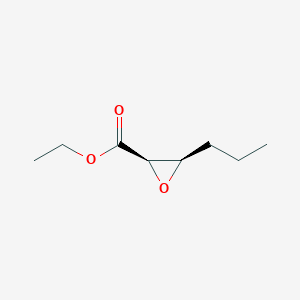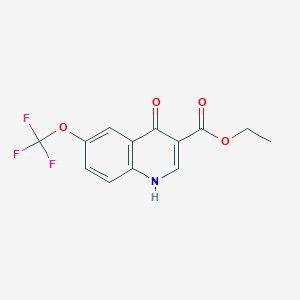
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide, also known as AHES, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide acts as a carbonic anhydrase inhibitor, which means that it inhibits the activity of the carbonic anhydrase enzyme. This enzyme plays a crucial role in various physiological processes such as acid-base regulation, respiration, and ion transport. By inhibiting its activity, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide can modulate these processes and exert its therapeutic effects.
Biochemical And Physiological Effects
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis in cells. It can also improve endothelial function, reduce blood pressure, and modulate acid-base balance.
Advantages And Limitations For Lab Experiments
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its stability and solubility in water, which makes it easy to handle and administer. However, its potency and specificity can vary depending on the experimental conditions, which can affect the results.
Future Directions
There are several future directions for 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide research, such as exploring its potential therapeutic applications in other fields such as diabetes, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its potency and specificity. Finally, the development of more efficient synthesis methods and analogs of 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide could lead to the discovery of new therapeutic agents.
Scientific Research Applications
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential to reduce blood pressure and improve endothelial function.
properties
CAS RN |
189814-01-5 |
|---|---|
Product Name |
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide |
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
3-(2-amino-1-hydroxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O4S/c1-15-9-3-2-6(16(11,13)14)4-7(9)8(12)5-10/h2-4,8,12H,5,10H2,1H3,(H2,11,13,14) |
InChI Key |
DFRHZLORIBBQMD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O |
synonyms |
3-(2-AMINO-1-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


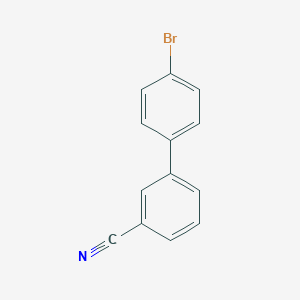


![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
